N-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}methyl)prop-2-enamide
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Overview
Description
N-({8,8-dioxo-8lambda6-thiabicyclo[321]octan-3-yl}methyl)prop-2-enamide is a complex organic compound characterized by its unique bicyclic structure containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}methyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the sulfur and oxygen functionalities, and subsequent attachment of the prop-2-enamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. Advanced techniques such as flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: Functional groups attached to the bicyclic core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used to study the effects of sulfur-containing bicyclic structures on biological systems.
Medicine: Potential therapeutic applications include the development of drugs targeting specific molecular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}methyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The bicyclic structure and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}methyl)prop-2-enamide: shares similarities with other sulfur-containing bicyclic compounds, such as thiabicyclo[3.2.1]octane derivatives.
Sulfoxides and sulfones: These compounds also contain sulfur and oxygen atoms and can undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic core with sulfur and oxygen functionalities, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-11(13)12-7-8-5-9-3-4-10(6-8)16(9,14)15/h2,8-10H,1,3-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOESCVNIAZTTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC2CCC(C1)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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